molecular formula C20H21ClN2O2S B4409570 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone

Cat. No. B4409570
M. Wt: 388.9 g/mol
InChI Key: ZXGZVFWGBSAUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone, also known as ADX-47273, is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone binds to a specific site on mGluR5, which enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to the activation of downstream signaling pathways and the modulation of synaptic plasticity, which are critical for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive function, working memory, and decision-making. It also enhances the release of dopamine, a neurotransmitter that is associated with reward and motivation.

Advantages and Limitations for Lab Experiments

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for the research on 2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone. One area of interest is the development of novel therapeutic agents based on this compound's mechanism of action, such as allosteric modulators of other glutamate receptors or other neurotransmitter systems. Another direction is the investigation of this compound's effects on other brain regions and circuits, as well as its interactions with other drugs and compounds. Additionally, the development of more advanced imaging and electrophysiological techniques may provide new insights into the molecular and cellular mechanisms of this compound's action.

Scientific Research Applications

2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone has been studied in various preclinical models of neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has shown promising results in improving cognitive function, reducing drug-seeking behavior, and alleviating symptoms of depression and anxiety.

properties

IUPAC Name

2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c21-16-3-1-15(2-4-16)17(24)11-26-19-23-22-18(25-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZVFWGBSAUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone
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2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-chlorophenyl)ethanone

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